molecular formula C18H16N2O3 B7536717 N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide

N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide

Cat. No. B7536717
M. Wt: 308.3 g/mol
InChI Key: MHIRSWPHGKCYNV-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide, also known as MQC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MQC belongs to the class of quinolone derivatives, which have been widely used in the treatment of bacterial infections. However, MQC has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide may also inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV enzymes.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been found to inhibit the production of reactive oxygen species (ROS) and reduce inflammation in bacterial infections.

Advantages and Limitations for Lab Experiments

N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a high purity, and exhibits potent activity against cancer cells and bacteria. However, N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential as an antibacterial agent, and the exploration of its mechanism of action in cancer cells. Additionally, the use of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide in combination with other compounds may enhance its therapeutic potential and reduce its toxicity. Further research is needed to fully understand the potential of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide for various scientific research applications.

Synthesis Methods

N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzylamine with 3-carboxy-4-hydroxyquinoline followed by dehydration and amidation. The purity of N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide has also been shown to inhibit the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and has potential as an antibacterial agent.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-9-5-2-6-12(16)10-20-18(22)14-11-19-15-8-4-3-7-13(15)17(14)21/h2-9,11H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRSWPHGKCYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide

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